silane CAS No. 64489-03-8](/img/structure/B14505345.png)
[2-(Benzenesulfonyl)-1-chloroethyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-1-chloroethylsilane is a chemical compound with the molecular formula C11H17ClO2SSi. It is characterized by the presence of a benzenesulfonyl group, a chloroethyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-chloroethylsilane typically involves the reaction of benzenesulfonyl chloride with 1-chloro-2-(trimethylsilyl)ethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzenesulfonyl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Benzenesulfonyl)-1-chloroethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)-1-chloroethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfides.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-1-chloroethylsilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-1-chloroethylsilane involves the reactivity of its functional groups. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the chloroethyl group can undergo nucleophilic substitution. The trimethylsilyl group provides steric protection and can be used as a temporary protecting group in synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the chloroethyl and trimethylsilyl groups.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but lacks the benzenesulfonyl and chloroethyl groups.
1-Chloro-2-(trimethylsilyl)ethane: Contains the chloroethyl and trimethylsilyl groups but lacks the benzenesulfonyl group .
Uniqueness
2-(Benzenesulfonyl)-1-chloroethylsilane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
64489-03-8 |
|---|---|
Formule moléculaire |
C11H17ClO2SSi |
Poids moléculaire |
276.85 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-1-chloroethyl]-trimethylsilane |
InChI |
InChI=1S/C11H17ClO2SSi/c1-16(2,3)11(12)9-15(13,14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
UFAZUZORXKDRBN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CS(=O)(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


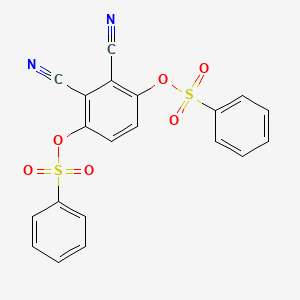
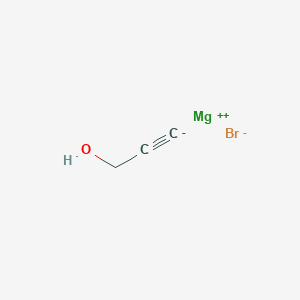
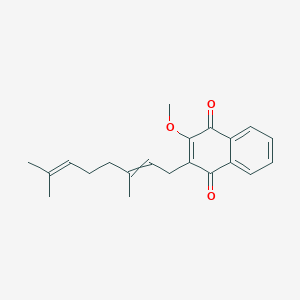

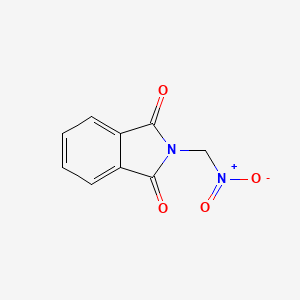
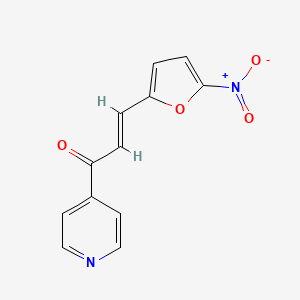
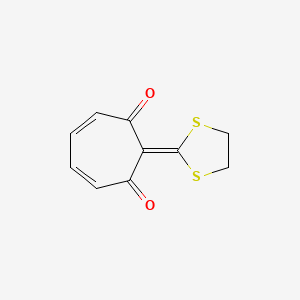
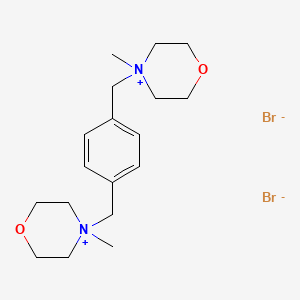
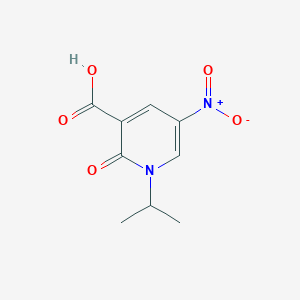
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
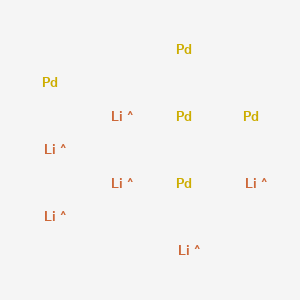
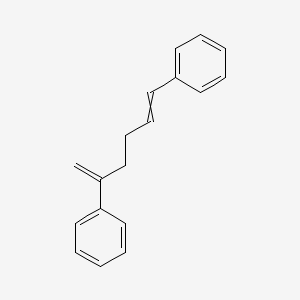
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
